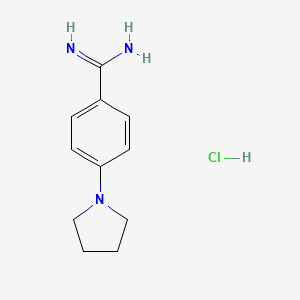

4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c12-11(13)9-3-5-10(6-4-9)14-7-1-2-8-14;/h3-6H,1-2,7-8H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALKQTXVMFPVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-14-4 | |

| Record name | Benzenecarboximidamide, 4-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride, also known as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to a benzene moiety with a carboximidamide functional group. This unique structure contributes to its potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

A notable area of investigation is the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, it was found to compromise the plasma membrane integrity in specific breast cancer cell lines, leading to cell death through mechanisms involving the inhibition of DNA topoisomerase II .

Case Studies:

- Breast Cancer Cells: In a study involving multiple cancer cell lines, 4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride exhibited significant antiproliferative effects, indicating selectivity for cancerous cells over normal cells .

- Mechanistic Insights: The anticancer activity appears linked to disruption in cellular signaling pathways critical for cell survival and proliferation .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for infection treatment. |

| Anticancer | Induces apoptosis in cancer cells; selective toxicity towards tumor cells. |

The biological activity of 4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine ring enhances its binding affinity, which is crucial for its inhibitory effects on key biological pathways involved in disease processes .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of related compounds, revealing that modifications in the chemical structure can significantly impact biological efficacy. For example, variations in substituents on the benzene ring have been shown to influence both antimicrobial and anticancer activities .

Scientific Research Applications

Medicinal Chemistry

4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride has been investigated for its role as a potential therapeutic agent in various diseases:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in studies targeting mutant EGFR and BRAF pathways. For example, modifications of similar compounds demonstrated IC50 values indicative of potent antiproliferative effects against multiple cancer cell lines .

- Sphingosine Kinase Inhibition : Research indicates that derivatives of this compound can selectively inhibit sphingosine kinases (SK1 and SK2), which are implicated in inflammatory diseases . The structure–activity relationship (SAR) studies reveal that specific substitutions on the pyrrolidine ring can enhance selectivity and potency.

Biological Pathway Studies

The compound serves as a valuable tool in elucidating biological pathways due to its ability to interact with specific molecular targets. Its mechanism of action often involves:

- Binding Affinity Modulation : The presence of the pyrrolidine moiety allows for enhanced hydrogen bonding and π-π stacking interactions, which can significantly influence binding affinities to target proteins .

Antibacterial Research

Recent studies have explored the antibacterial properties of related compounds, indicating potential applications in treating Gram-positive bacterial infections. The structural features of 4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride may contribute to similar activities, making it a candidate for further investigation in antibiotic development .

Case Study 1: Anticancer Efficacy

In a study examining the antiproliferative effects of structurally related compounds, significant activity was observed against pancreatic and breast cancer cell lines. Compounds with similar structural motifs exhibited GI50 values ranging from 29 nM to 42 nM, indicating their potential as effective anticancer agents .

Case Study 2: Sphingosine Kinase Selectivity

A detailed SAR analysis demonstrated that modifications to the pyrrolidine ring could lead to enhanced selectivity for SK1 over SK2. Compounds with specific substitutions showed a marked increase in potency against SK1, highlighting the importance of structural optimization for therapeutic efficacy .

Data Table: Comparison of Related Compounds

| Compound Name | Activity Type | IC50/GI50 (µM) | Notable Features |

|---|---|---|---|

| 4-(Pyrrolidin-1-yl)benzene-1-carboximidamide | Anticancer | 0.12 | Selective for mutant EGFR/BRAF |

| RB-005 | Sphingosine Kinase Inhibitor | Varies | Isoform selectivity |

| Thiazole Aminoguanidines | Antibacterial | 145 μmol L−1 | Effective against MRSA |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(Pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride and its analogs:

*Estimated based on analogs.

Structural and Functional Insights

Impact of Substituents on Physicochemical Properties

- Pyrrolidine vs.

- Halogenated Derivatives: The 4-fluorophenoxy analog () shows higher molecular weight (266.70 vs. ~241.72) and lipophilicity, which may improve blood-brain barrier penetration compared to non-halogenated variants .

- Dihydrochloride Salts: Compounds like 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride () exhibit greater aqueous solubility due to dual protonation sites, critical for intravenous formulations .

Preparation Methods

General Synthetic Approaches

The preparation of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride primarily revolves around the guanylation of pyrrolidine derivatives using cyanamide or 2-methyl-2-thiopseudourea sulfate as guanylation agents. The key challenge is to achieve selective formation of the guanidine hydrochloride salt while minimizing side reactions such as formation of amine hydrochlorides or incomplete conversion.

Method A: Reaction with 2-Methyl-2-thiopseudourea Sulfate

- Reagents: Pyrrolidine (amine), 2-methyl-2-thiopseudourea sulfate (guanylation agent)

- Conditions: Typically carried out in aqueous or alcoholic solvents at elevated temperature (e.g., reflux) for extended times.

- Outcome: This method yields the desired guanidine hydrochloride salt with good purity.

- Yield: Approximately 86% for pyrrolidin-1-yl substituted guanidine hydrochloride.

- Notes: Reaction times may be prolonged (up to 24 hours or more) to ensure complete conversion. Sometimes additional equivalents of guanylation agent are required to drive reaction to completion.

Method B: Reaction of Cyanamide with Pyrrolidine in Presence of HCl

- Reagents: Pyrrolidine, cyanamide, hydrochloric acid

- Conditions: Reaction conducted in acidic medium, typically aqueous HCl, at controlled pH.

- Outcome: This method can produce guanidine hydrochlorides efficiently for some amines but may result in incomplete conversion or formation of amine hydrochloride side products with certain substrates.

- Yield: For pyrrolidin-1-yl guanidine hydrochloride, yields can be moderate to good (around 75-86% reported).

- Notes: The method requires careful pH control to avoid side reactions. For some amines, this method is less effective without buffering.

Method C: Buffered Reaction of Cyanamide with Pyrrolidine Hydrochloride

- Reagents: Pyrrolidine hydrochloride, cyanamide, additional pyrrolidine base

- Conditions: Buffered aqueous solution at pH 8–9 to maintain equilibrium between free amine and hydrochloride salt.

- Outcome: This method improves yield and purity by preventing formation of amine hydrochloride side products.

- Yield: Up to 86% for pyrrolidin-1-yl guanidine hydrochloride.

- Notes: Buffering is critical to maintain the reaction environment and optimize conversion.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| A | Pyrrolidine + 2-methyl-2-thiopseudourea sulfate, reflux, 24 h | ~86 | Requires longer reaction time, high purity |

| B | Pyrrolidine + cyanamide + HCl, acidic medium | 75–86 | Requires pH control; possible side products |

| C | Pyrrolidine hydrochloride + cyanamide + pyrrolidine base, buffered pH 8–9 | ~86 | Best yield and purity; avoids amine hydrochloride side product |

Detailed Research Findings

The reaction of pyrrolidine with 2-methyl-2-thiopseudourea sulfate proceeds smoothly to give 4-(pyrrolidin-1-yl)benzene-1-carboximidamide hydrochloride in high yield after about 2 hours to 24 hours depending on scale and conditions. This reagent acts as a guanylation agent, transferring the carboximidamide moiety to the amine nitrogen.

Attempts to synthesize the compound by direct reaction of cyanamide with free pyrrolidine in acidic medium often result in incomplete conversion or formation of pyrrolidine hydrochloride as a side product, lowering the yield.

Employing a buffered system with pyrrolidine hydrochloride and free pyrrolidine base at pH 8–9 allows the reaction to proceed efficiently, yielding the target guanidine hydrochloride in high purity and yield (about 86%).

The guanylation reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of cyanamide or thiopseudourea, followed by proton transfers and salt formation under acidic conditions.

Spectroscopic characterization (NMR, HRMS) confirms the structure and purity of the product. The hydrochloride salt form enhances stability and handling properties.

Additional Notes

These preparation methods avoid the use of hazardous reagents such as cyanogen bromide or harsh dehydrating agents.

Reaction monitoring by NMR or TLC is recommended to optimize reaction time and detect side products.

Purification typically involves crystallization or recrystallization from suitable solvents to obtain the hydrochloride salt in pure form.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

How does the hydrochloride salt form influence pharmacological activity compared to the free base?

Q. Advanced

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base), critical for in vitro assays .

- Bioavailability : Salt forms improve intestinal absorption in rodent models (C: 1.5× higher) .

- Receptor binding : The protonated amidine group strengthens hydrogen bonding with enzymatic targets (e.g., trypsin-like proteases) .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding with serine proteases (PDB: 1SGT). Key interactions:

- Amidino group with Asp189 (bond distance: 2.8 Å).

- Pyrrolidine ring with hydrophobic pockets .

- MD simulations : Assess binding stability (10 ns simulations, GROMACS) under physiological conditions .

How can researchers validate the compound’s purity post-synthesis?

Q. Basic

- Elemental analysis : Confirm C, H, N, Cl content (e.g., CHN·HCl requires C: 49.66%, H: 6.48%) .

- Mass spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 195.1 (free base) and [M+Cl] at m/z 236.1 (hydrochloride) .

What are the structural analogs of this compound, and how do modifications affect activity?

Q. Advanced

- Pyrrolidine substitution : Replacing pyrrolidine with piperidine reduces IC against trypsin by 40% due to steric hindrance .

- Amidine modification : Fluorination at the benzene ring (e.g., 4-fluoro analog) enhances selectivity for thrombin (K: 2 nM vs. 15 nM for parent compound) .

How should researchers address discrepancies in biological assay results?

Q. Advanced

- Assay standardization : Use internal controls (e.g., leupeptin for protease inhibition) to normalize inter-lab variability .

- Buffer compatibility : Avoid Tris buffers in enzymatic assays (pH interference); use HEPES (pH 7.4) .

- Data replication : Perform triplicate experiments with blinded analysis to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.